1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate
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Overview
Description
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate is a fluorinated alcohol compound with the molecular formula C4H4F6O. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate typically involves the fluorination of butanol derivatives. One common method is the reaction of 1-butanol with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must be carefully controlled to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields less fluorinated alcohols or hydrocarbons.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The fluorine atoms can form strong hydrogen bonds and interact with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4,4-Hexafluoro-1-butanol: A closely related compound with similar fluorination but different functional groups.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated alcohol with an additional fluorine atom.
Methyl 2,2,3,4,4,4-hexafluorobutyrate: A methyl ester derivative with similar fluorination.
Uniqueness
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate is unique due to its specific arrangement of fluorine atoms and the formate functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Biological Activity
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate (CAS No. 104725-00-0) is a fluorinated alcohol characterized by its unique molecular structure, which includes multiple fluorine atoms that significantly influence its chemical behavior and potential biological activity. This compound has garnered interest for its applications in various fields, including medicinal chemistry and material science. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C5H6F6O3
- Molecular Weight : 228.09 g/mol
- Boiling Point : Approximately 114 °C
- Density : About 1.557 g/mL at 25 °C
- Appearance : Clear liquid ranging from colorless to light yellow
The presence of fluorine atoms contributes to the compound's unique physical and chemical properties, enhancing its reactivity and interaction with biological systems.
The biological activity of 1-butanol derivatives often involves interactions at the molecular level. The high electronegativity of fluorine enhances reactivity, allowing the compound to participate in various chemical reactions. It can form strong hydrogen bonds and interact with biological molecules, influencing their structure and function .
Antimicrobial Activity
Research indicates that fluorinated alcohols exhibit varying degrees of antimicrobial activity due to their structural properties. For instance, studies have shown that related compounds can effectively inhibit the growth of bacteria and fungi. The antimicrobial efficacy often correlates with the concentration of the active compound used in testing.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 11-15 | 0.25 |
Pseudomonas vulgaris | 10-12 | 0.5 |
Aspergillus sp. | 6 - 11.6 | 0.25 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of fluorinated compounds like this compound. Studies have indicated that while these compounds can be effective in certain applications, they may also pose risks such as skin and eye irritation upon contact. Furthermore, ongoing research into their cardiotoxicity highlights the need for careful evaluation before therapeutic use .
Case Studies
- Fluorinated Alcohols in Drug Development : Research has demonstrated that fluorinated alcohols can enhance the pharmacokinetic properties of drugs by improving solubility and bioavailability. For instance, studies involving similar compounds have shown increased binding affinity to specific biological targets .
- Environmental Impact Studies : Investigations into the environmental persistence and degradation pathways of fluorinated compounds have raised concerns about their long-term ecological effects. Studies suggest that while these compounds are useful in industrial applications, their potential to accumulate in biological systems warrants further investigation .
Properties
CAS No. |
104725-00-0 |
---|---|
Molecular Formula |
C5H6F6O3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
formic acid;2,2,3,4,4,4-hexafluorobutan-1-ol |
InChI |
InChI=1S/C4H4F6O.CH2O2/c5-2(4(8,9)10)3(6,7)1-11;2-1-3/h2,11H,1H2;1H,(H,2,3) |
InChI Key |
YCECINMGWAJGNI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)O.C(=O)O |
Origin of Product |
United States |
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